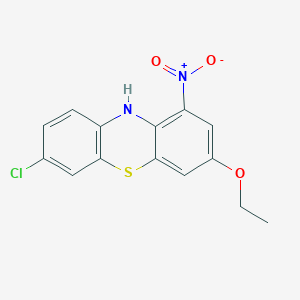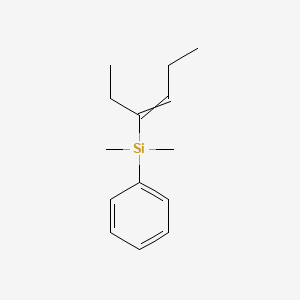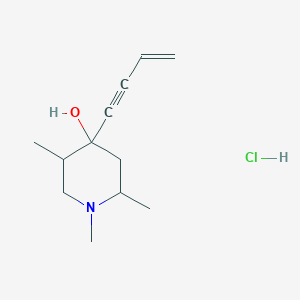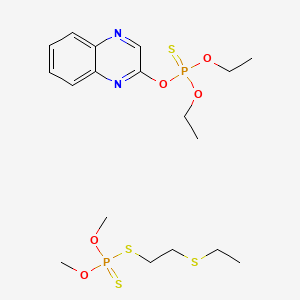
Phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester, mixt. with S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester, mixed with S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate, is a complex organophosphorus compound. It is known for its applications in various fields, including agriculture and pest control, due to its potent insecticidal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester involves the reaction of quinoxaline derivatives with diethyl phosphorochloridothioate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
For the preparation of S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate, the reaction involves the treatment of 2-(ethylthio)ethanol with dimethyl phosphorochloridothioate. This reaction also requires a base to neutralize the by-products formed.
Industrial Production Methods
Industrial production of these compounds often involves large-scale batch reactions in reactors equipped with temperature and pressure control systems. The reactions are carried out under inert atmospheres to prevent oxidation and degradation of the sensitive phosphorothioic intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Phosphorothioic acid derivatives can undergo oxidation to form phosphorothioates and phosphorothionates.
Reduction: These compounds can be reduced to form phosphines and thiols.
Substitution: Nucleophilic substitution reactions are common, where the ester or thioester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation: Phosphorothioates, phosphorothionates.
Reduction: Phosphines, thiols.
Substitution: Various substituted phosphorothioic esters and thioesters.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester, mixed with S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate, has several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organophosphorus compounds.
Biology: Studied for their effects on enzymatic activities, particularly those involving acetylcholinesterase.
Medicine: Investigated for potential therapeutic applications due to their bioactive properties.
Industry: Widely used in agriculture as insecticides and acaricides.
Wirkmechanismus
The mechanism of action of these compounds primarily involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compounds cause an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve impulse transmission and eventual paralysis of the insect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester: Similar structure but different ester group.
Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester: Similar structure but different alkyl group.
Uniqueness
Phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester, mixed with S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate, is unique due to its mixed ester and thioester functionalities, which provide a broad spectrum of biological activity and make it highly effective as an insecticide.
Eigenschaften
CAS-Nummer |
75848-17-8 |
|---|---|
Molekularformel |
C18H30N2O5P2S4 |
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
diethoxy-quinoxalin-2-yloxy-sulfanylidene-λ5-phosphane;2-ethylsulfanylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H15N2O3PS.C6H15O2PS3/c1-3-15-18(19,16-4-2)17-12-9-13-10-7-5-6-8-11(10)14-12;1-4-11-5-6-12-9(10,7-2)8-3/h5-9H,3-4H2,1-2H3;4-6H2,1-3H3 |
InChI-Schlüssel |
SNHVOIPXJNEAGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=NC2=CC=CC=C2N=C1.CCSCCSP(=S)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



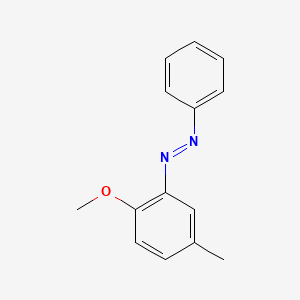

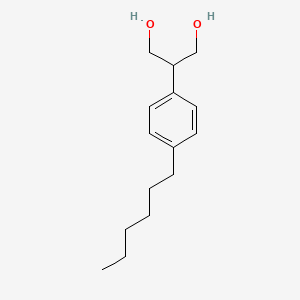
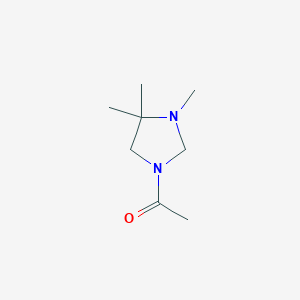
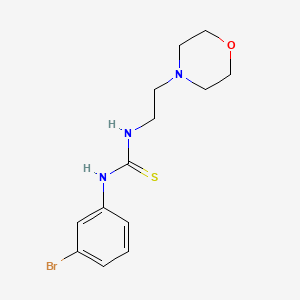


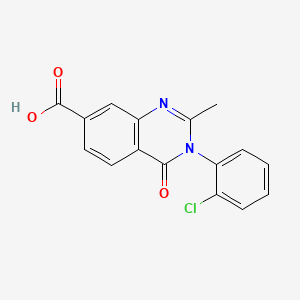
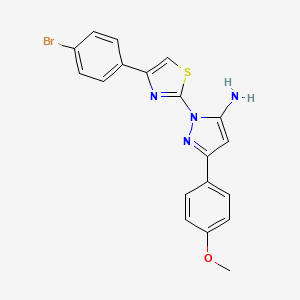
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)
